Home > Products > Screening Compounds P117480 > 10-Carboxy-13-deoxydaunorubicin
10-Carboxy-13-deoxydaunorubicin -

10-Carboxy-13-deoxydaunorubicin

Catalog Number: EVT-1585669
CAS Number:
Molecular Formula: C28H31NO11
Molecular Weight: 557.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10-carboxy-13-deoxydaunorubicin is an anthracycline antibiotic that is 13-deoxydaunorubicin substituted at position 10 by a carboxy group. It is an aminoglycoside, an anthracycline antibiotic, a deoxy hexoside, a monosaccharide derivative, a hydroxy monocarboxylic acid and a member of p-quinones. It derives from a daunorubicin. It is a tautomer of a 10-carboxy-13-deoxydaunorubicin zwitterion.
Overview

10-Carboxy-13-deoxydaunorubicin is a derivative of daunorubicin, classified within the anthracycline family of antibiotics. This compound is characterized by a carboxy group at position 10 and is notable for its potential applications in cancer treatment due to its cytotoxic properties. The compound is derived from the fermentation products of specific Streptomyces strains, which are known for their ability to produce various bioactive compounds.

Source and Classification

10-Carboxy-13-deoxydaunorubicin is primarily sourced from the fermentation of Streptomyces species, particularly Streptomyces coeruleorubidus. This organism has been genetically manipulated to enhance the production of various anthracycline derivatives, including 10-carboxy-13-deoxydaunorubicin. The classification of this compound falls under the broader category of anthracyclines, which are known for their use as chemotherapeutic agents due to their ability to intercalate DNA and inhibit topoisomerase II.

Synthesis Analysis

Methods and Technical Details

The synthesis of 10-carboxy-13-deoxydaunorubicin involves several enzymatic steps. Key enzymes such as RdmB from Streptomyces purpurascens are responsible for catalyzing the decarboxylative hydroxylation reactions that convert precursor compounds into this anthracycline derivative. The process typically includes:

  1. Substrate Preparation: The precursor, often 13-deoxydaunorubicin, is prepared through fermentation.
  2. Enzymatic Reaction: Enzymes like RdmB facilitate the conversion by utilizing S-adenosyl-l-methionine as a cofactor, leading to hydroxylation at the C-10 position.
  3. Purification: The resultant compound is purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) and mass spectrometry techniques to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of 10-carboxy-13-deoxydaunorubicin is C₂₁H₂₃N₃O₁₃, with a molecular weight of approximately 465.42 g/mol. The structure features a tetracyclic ring system typical of anthracyclines, with distinct functional groups including:

  • A carboxylic acid group at position 10.
  • An amino sugar moiety attached to the aglycone part of the molecule.

The structural integrity and stereochemistry are critical for its biological activity, influencing its interaction with DNA and cellular targets.

Chemical Reactions Analysis

Reactions and Technical Details

10-Carboxy-13-deoxydaunorubicin undergoes several chemical transformations:

  1. Decarboxylation: This reaction can lead to the formation of other anthracycline derivatives like akrobomycin through spontaneous decarboxylation under certain conditions .
  2. Hydroxylation: The introduction of hydroxyl groups via enzymatic action enhances its cytotoxicity against cancer cells.
  3. Methylation: This process can also occur, where methyl groups are added to specific positions on the molecule, potentially altering its pharmacological properties .

These reactions are essential for modifying the compound's efficacy and stability.

Mechanism of Action

Process and Data

The mechanism of action of 10-carboxy-13-deoxydaunorubicin primarily involves:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the double helix structure.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II activity, preventing DNA replication and transcription.
  3. Generation of Free Radicals: This leads to oxidative stress within cells, contributing to apoptosis in cancer cells.

Studies have shown that these mechanisms result in significant cytotoxic effects against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 10-carboxy-13-deoxydaunorubicin include:

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for anthracyclines.

Chemical properties include its stability under acidic conditions but susceptibility to hydrolysis in alkaline environments, which can affect its therapeutic efficacy .

Applications

Scientific Uses

10-Carboxy-13-deoxydaunorubicin has several important applications in scientific research:

  1. Cancer Therapy: Its primary application is as an anticancer agent due to its ability to induce apoptosis in tumor cells.
  2. Research Tool: It serves as a model compound for studying drug resistance mechanisms in cancer cells.
  3. Biochemical Studies: Used in studies investigating enzyme activities related to anthracycline biosynthesis and modifications.
Biosynthetic Pathways and Enzymatic Roles in Anthracycline Production

Gene Cluster Organization in Streptomyces spp. for Daunorubicin Biosynthesis

The biosynthesis of anthracyclines in Streptomyces peucetius is governed by a highly conserved gene cluster spanning ~30 kb, encoding polyketide synthases (PKSs), tailoring enzymes, regulators, and resistance mechanisms. Core genes include dpsA-G (encoding type II PKS components), dnrX (regulator), dnrH (ketoreductase), dnrU (ketoreductase), and doxA (cytochrome P450 hydroxylase) [1] [5]. The PKS assembly line initiates biosynthesis by condensing one propionyl-CoA starter unit with nine malonyl-CoA extender units to form the polyketide backbone, yielding the first stable intermediate, aklavinone. Subsequent modifications involve hydroxylation, methylation, glycosylation, and reduction steps orchestrated by enzymes encoded within the cluster [6]. Comparative analysis with Streptomyces galilaeus (aclarubicin producer) reveals conserved modules for aglycone formation but divergent glycosylation and tailoring genes, explaining structural differences in final products [4] [6].

Table 1: Core Genes in the Daunorubicin Biosynthetic Gene Cluster

GeneFunctionImpact on Pathway
dpsA-GType II polyketide synthaseBackbone assembly to form aklavinone
dnrUC-13 ketoreductaseConverts daunorubicin to 13-dihydrodaunorubicin
doxACytochrome P450 hydroxylaseCatalyzes C-14 hydroxylation for doxorubicin formation
dnrVFlavin-dependent oxidoreductaseSupports DoxA activity in hydroxylation
dnrSGlycosyltransferaseAttaches L-daunosamine to ε-rhodomycinone

Functional Characterization of dnrK and rdmB in Methylation and Hydroxylation Reactions

DnrK (a methyltransferase) catalyzes the O-methylation at C-4 of the anthracycline aglycone, a critical step stabilizing the quinone moiety. Inactivation of dnrK in S. peucetius results in accumulation of unmethylated intermediates like baumycin-like compounds, which exhibit reduced cytotoxicity due to altered DNA-intercalation properties [5] [9]. RdmB (a hydroxylase) mediates C-10 hydroxylation during late-stage tailoring. This enzyme requires α-ketoglutarate and molecular oxygen as co-substrates, converting 10-decarboxy-13-deoxydaunorubicin to 10-carboxy-13-deoxydaunorubicin [6] [9]. Metabolite profiling of rdmB knockout strains shows accumulation of C-10 deoxy analogs, confirming its role in carboxyl group introduction. This reaction is a prerequisite for subsequent glycosylation or decarboxylation steps in divergent anthracycline pathways [6] [10].

Role of 10-Carboxy-13-deoxydaunorubicin as a Biosynthetic Intermediate

10-Carboxy-13-deoxydaunorubicin (molecular formula C~26~H~25~NO~10~) is a pivotal branch-point intermediate in anthracycline biosynthesis. It is formed via RdmB-mediated hydroxylation of the C-10 methyl group, followed by oxidation to a carboxylic acid [6] [9]. In S. peucetius, this compound serves two key roles:

  • Precursor for Daunorubicin: Decarboxylation yields 13-deoxydaunorubicin, which undergoes C-13 ketoreduction by DnrU to form daunorubicin [1] [6].
  • Substrate for Divergent Pathways: In strains expressing heterologous methyltransferases (e.g., aknX2 from aclarubicin pathway), it is converted to N,N-dimethylated analogs like 10-carboxy-13-deoxy-N,N-dimethyldaunorubicin, a compound with reduced cardiotoxicity in preclinical studies [6].

Table 2: Key Intermediates in Anthracycline Biosynthesis

CompoundEnzymatic ModificationsDownstream Products
ε-RhodomycinoneGlycosylation (DnrS), methylation (DnrK)10-Decarboxy-13-deoxydaunorubicin
10-Carboxy-13-deoxydaunorubicinDecarboxylation, ketoreduction (DnrU)Daunorubicin/doxorubicin
10-Carboxy-13-deoxy-N,N-dimethyldaunorubicinN,N-dimethylation (AknX2), glycosylationDimethylated anthracyclines

LC-MS studies of engineered S. peucetius strains reveal that 10-carboxy-13-deoxydaunorubicin accumulates when dnrU or doxA is disrupted, confirming its position upstream of daunorubicin formation [1] [6]. Its intrinsic chemical reactivity (e.g., susceptibility to decarboxylation) makes it a "shunt point" for pathway redirection toward novel analogs [6] [10].

CRISPR/Cas9-Mediated Gene Inactivation to Elucidate Pathway Dynamics

CRISPR/Cas9 has enabled precise dissection of anthracycline biosynthesis in Streptomyces. Key applications include:

  • Targeted Knockouts: Disruption of doxA in S. peucetius G001 using Cas9-ribonucleoprotein complexes causes accumulation of 10-carboxy-13-deoxydaunorubicin and abolishes doxorubicin production, verifying DoxA's role in C-14 hydroxylation [6] [9].
  • Combinatorial Biosynthesis: Multiplexed inactivation of dnrS (glycosyltransferase) and dnrU (ketoreductase), coupled with expression of aknS/aknT (aclarubicin glycosyltransferases), redirects flux toward 10-carboxy-13-deoxy-N,N-dimethyldaunorubicin [6].
  • Promoter Engineering: CRISPRi-mediated repression of dnrK increases the pool of unmethylated intermediates by 3.5-fold, facilitating isolation of baumycin derivatives [9].

These approaches demonstrate that 10-carboxy-13-deoxydaunorubicin is a versatile node for pathway engineering. Challenges remain in optimizing flux through this intermediate due to substrate specificity bottlenecks (e.g., DoxA's low activity toward dimethylated analogs) [6] [10].

Properties

Product Name

10-Carboxy-13-deoxydaunorubicin

IUPAC Name

(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid

Molecular Formula

C28H31NO11

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(30)10(2)39-15)17-18(21(28)27(35)36)26(34)19-20(25(17)33)24(32)16-11(23(19)31)6-5-7-13(16)38-3/h5-7,10,12,14-15,21-22,30,33-34,37H,4,8-9,29H2,1-3H3,(H,35,36)/t10-,12-,14-,15-,21-,22+,28+/m0/s1

InChI Key

ROYGEIBVSIXOBH-QWWLYEKJSA-N

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.